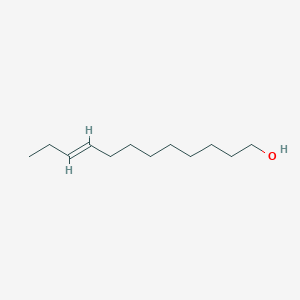










|
REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH3:12].CN1CCOCC1.C([O-])([O-])=O.[Ca+2]>CO.[Pd].[Zn]>[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |f:2.3|
|


|
Name
|
|
|
Quantity
|
6212 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC#CCC)O
|
|
Name
|
|
|
Quantity
|
316 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
46 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
|
Name
|
catalyst
|
|
Quantity
|
62 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation
|
|
Type
|
CUSTOM
|
|
Details
|
is carried out at from 0° to 5° C. and under a hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
until the absorption of hydrogen
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC=CCC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 96.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH3:12].CN1CCOCC1.C([O-])([O-])=O.[Ca+2]>CO.[Pd].[Zn]>[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |f:2.3|
|


|
Name
|
|
|
Quantity
|
6212 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC#CCC)O
|
|
Name
|
|
|
Quantity
|
316 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
46 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
|
Name
|
catalyst
|
|
Quantity
|
62 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the stirred suspension is flushed with nitrogen, and hydrogenation
|
|
Type
|
CUSTOM
|
|
Details
|
is carried out at from 0° to 5° C. and under a hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
until the absorption of hydrogen
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC=CCC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: PERCENTYIELD | 96.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |